2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 309.36 g/mol. This compound is classified under isoquinoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure features a tetrahydroisoquinoline core, which is significant in various pharmacological contexts.
2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate falls into the category of alkaloids due to its nitrogen-containing structure. Alkaloids are well-known for their pharmacological properties, making this compound of interest for further study in drug development.
The synthesis of 2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen by researchers.
The molecular structure of 2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate includes several key features:
The structural representation can be depicted using SMILES notation: COC(=O)[C@@]12CCC(=O)C=C1CCN(C(=O)OC(C)(C)C)C2
.
The compound's purity is reported to be around 97%, making it suitable for various experimental applications .
The reactivity of 2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate can be explored through:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
Key physical properties include:
Chemical properties relevant to this compound include:
2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate has potential applications in:
Given its structural complexity and potential bioactivity, further exploration could yield significant insights into its therapeutic applications.
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1